2-Isopropyl-1-methyl-1H-imidazole
Overview
Description
“2-Isopropyl-1-methyl-1H-imidazole” is a clear, colorless oil . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Imidazole and its derivatives have a wide range of applications in various scientific fields . Here are some general applications:
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Pharmaceuticals : Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain an imidazole ring .
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Agrochemicals : Imidazole derivatives are also used in agrochemicals .
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Dyes for Solar Cells and Other Optical Applications : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
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Functional Materials : Imidazoles are used in the development of functional materials .
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Synthesis of Other Compounds : Imidazole is used in the synthesis of other compounds .
Future Directions
Imidazole and its derivatives have a broad range of applications and are key components of many natural products . They are used in the development of new drugs and have various biological activities . Therefore, the study and application of “2-Isopropyl-1-methyl-1H-imidazole” and similar compounds may continue to be a significant area of research in the future.
properties
IUPAC Name |
1-methyl-2-propan-2-ylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)7-8-4-5-9(7)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOILKZYWNMYWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517366 | |
Record name | 1-Methyl-2-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-1-methyl-1H-imidazole | |
CAS RN |
22509-02-0 | |
Record name | 1-Methyl-2-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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